![molecular formula C15H27NO3S B14243631 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide CAS No. 252726-06-0](/img/structure/B14243631.png)
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is an organic compound with the molecular formula C15H27NO3S It is characterized by the presence of a nonylsulfanyl group attached to an acetamide moiety, which is further connected to a 2-oxooxolan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide typically involves the following steps:
Formation of the Nonylsulfanyl Group: This can be achieved by reacting nonanethiol with an appropriate halogenated precursor under basic conditions.
Acetamide Formation: The nonylsulfanyl intermediate is then reacted with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Cyclization to Form the Oxolan Ring: The final step involves the cyclization of the intermediate to form the 2-oxooxolan-3-yl group, which can be achieved under acidic or basic conditions depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxolan ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxolan ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Nonylsulfonyl)-N-[(3S)-2-oxotetrahydro-3-furanyl]acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Heptylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide: Similar structure but with a heptylsulfanyl group instead of a nonylsulfanyl group.
Uniqueness
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is unique due to the presence of the nonylsulfanyl group, which imparts specific chemical and physical properties. This makes it distinct from similar compounds and potentially useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
252726-06-0 |
|---|---|
Formule moléculaire |
C15H27NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO3S/c1-2-3-4-5-6-7-8-11-20-12-14(17)16-13-9-10-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |
Clé InChI |
BBFNPHOSVOHFJR-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCCCCCSCC(=O)N[C@H]1CCOC1=O |
SMILES canonique |
CCCCCCCCCSCC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


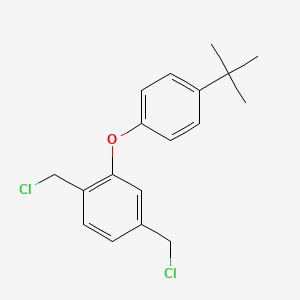
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
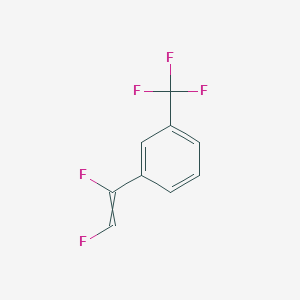
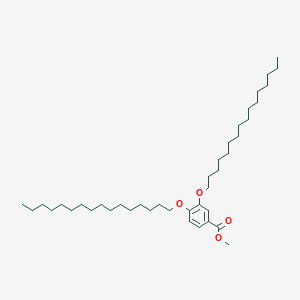
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)

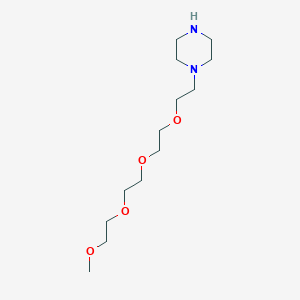
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
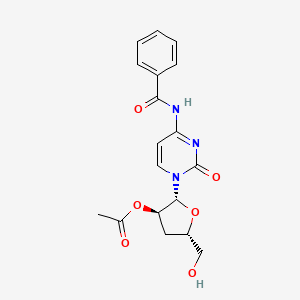
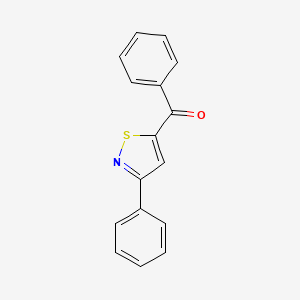
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
